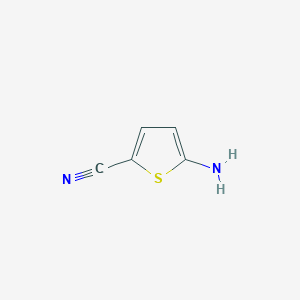

5-Aminothiophene-2-carbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISCGLDZXOXKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561324 | |

| Record name | 5-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52532-63-5 | |

| Record name | 5-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aminothiophene Scaffolds in Organic Synthesis and Medicinal Chemistry

The 2-aminothiophene framework is a five-membered heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. nih.govnih.gov Its value stems from its utility as a "privileged scaffold," meaning its structure can be readily modified to interact with a wide range of biological targets. nih.govresearchgate.net This adaptability makes it a cornerstone for the development of novel therapeutic agents. nih.govresearchgate.net

A key feature of the 2-aminothiophene moiety is its function as a synthon, a building block that can be strategically incorporated into larger, more complex molecules. nih.govnih.gov This has led to the creation of a diverse library of thiophene-containing heterocycles, conjugates, and hybrid molecules with a broad spectrum of biological activities. nih.govresearchgate.net The versatility of the aminothiophene scaffold is further enhanced by the well-established Gewald reaction, a multicomponent cyclization that provides a straightforward and efficient route to substituted 2-aminothiophenes. nih.govsmolecule.com

The incorporation of the 2-aminothiophene scaffold into molecules has been associated with a wide array of pharmacological properties. Research has demonstrated that derivatives of this scaffold can exhibit antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal activities. nih.gov Furthermore, they have been investigated as inhibitors of various enzymes and modulators of receptors, including cannabinoid receptors. nih.gov The diverse mechanisms of action observed for 2-aminothiophene derivatives underscore their importance in drug discovery and development. nih.govnih.gov

The significance of this scaffold is highlighted by its presence in several commercially available drugs and clinically investigated compounds. These include agents with applications ranging from anti-inflammatory and anticancer treatments to therapies for neurological disorders. researchgate.netnih.govacs.org

Overview of Prominent Research Trajectories for 5 Aminothiophene 2 Carbonitrile

Gewald Reaction and Mechanistic Investigations in the Synthesis of this compound

The Gewald reaction, first reported by Karl Gewald in 1966, is a multicomponent reaction that has become a cornerstone for the synthesis of 2-aminothiophenes. wikipedia.orgarkat-usa.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org

Classical Gewald Condensation Protocols

The classical Gewald synthesis is a one-pot procedure that brings together a carbonyl compound with an active methylene (B1212753) group, an activated nitrile, and elemental sulfur. derpharmachemica.comsciforum.net The reaction is typically catalyzed by a base, such as a secondary amine like morpholine (B109124) or piperidine, and is often carried out in solvents like ethanol (B145695) or methanol. arkat-usa.orgresearchgate.net

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov The subsequent addition of sulfur is a complex process that is not fully understood but is thought to involve the formation of a sulfur-adduct at the methylene position. wikipedia.orgnih.gov This intermediate then undergoes cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.orgderpharmachemica.com The aromaticity of the thiophene ring is a significant driving force for the final elimination step. derpharmachemica.com

A variety of substrates can be employed in the classical Gewald reaction, leading to a diverse range of substituted 2-aminothiophenes. For instance, using different ketones and activated nitriles allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring. The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction's yield and the purity of the product. arkat-usa.orgresearchgate.net

Contemporary Modifications and Catalytic Enhancements of the Gewald Reaction

Over the years, numerous modifications have been developed to improve the efficiency, scope, and environmental friendliness of the Gewald reaction. These contemporary approaches often focus on the use of alternative catalysts, reaction media, and activation methods.

Catalytic Enhancements: Researchers have explored a range of catalysts to replace the traditional organic bases. L-proline has been successfully used as an organocatalyst for the three-component Gewald reaction, offering high yields under mild conditions. thieme-connect.de Another innovative approach involves the use of a reusable N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a catalyst, which provides excellent yields with low catalyst loading and can be easily recovered and recycled. organic-chemistry.org Nickel(II)-unsymmetrical salen complexes have also been shown to be effective catalysts, particularly for reactions involving aromatic aldehydes. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to be beneficial, often leading to significantly reduced reaction times and improved yields. wikipedia.org This technique provides a more energy-efficient and faster alternative to conventional heating methods.

Solid-Supported Synthesis: To facilitate product purification and catalyst recovery, solid-supported versions of the Gewald reaction have been developed. organic-chemistry.org These methods involve anchoring one of the reactants or the catalyst to a solid support, which simplifies the work-up process.

Modified Reaction Conditions: The use of basic ionic liquids, such as [bmIm]OH, as both the catalyst and solvent has been reported as a green protocol for the synthesis of 2-aminothiophenes. researchgate.net This approach offers the advantages of a more environmentally friendly process and good yields for a variety of substrates. researchgate.net

| Catalyst | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|

| L-Proline | Mild reaction conditions, high yields | Various aldehydes/ketones and activated nitriles | thieme-connect.de |

| N-methylpiperazine-functionalized polyacrylonitrile fiber | Low catalyst loading, recyclability, high yields | 2,5-dihydroxy-1,4-dithiane and activated nitriles | organic-chemistry.org |

| Nickel(II)-unsymmetrical salen complexes | Excellent conversion, high yields for aromatic aldehydes | Aromatic aldehydes, ketones, and activated nitriles | researchgate.net |

| Basic Ionic Liquid [bmIm]OH | Green protocol (catalyst and solvent), good yields | Alkyl, aryl, alkoxy, and alkylamino substituted ketones and activated nitriles | researchgate.net |

Alternative Cyclization and Annulation Strategies for Thiophene Ring Formation

While the Gewald reaction is a powerful tool, several alternative strategies for constructing the thiophene ring of this compound and its analogs have been developed. These methods offer different pathways to access these important heterocyclic compounds.

Michael-Type Additions Followed by Intramolecular Cyclization

One notable alternative involves a Michael-type addition followed by an intramolecular cyclization. This approach has been successfully employed for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. The reaction proceeds through the Michael addition of cyanothioacetamide to α-bromochalcones. nih.gov The resulting adduct then undergoes an intramolecular cyclization to form the dihydrothiophene ring. nih.govacs.org

The mechanism of this reaction has been studied using computational methods, which suggest that the cyclization of the Michael adduct can occur through different pathways. nih.govacs.org This method provides access to partially saturated thiophene derivatives, which are less accessible through the standard Gewald reaction. nih.gov

Reductive Cyclization Pathways in Heterocycle Synthesis

Reductive cyclization represents another strategic approach to thiophene ring formation. For example, the reaction of N,N-substituted 3-amino-5-phenyl-1,2-dithiolium salts with nitromethane (B149229) leads to the formation of 2-nitro-3-aminothiophenes. The structure of these products has been confirmed through reductive cyclization, highlighting the utility of this pathway in heterocyclic synthesis. researchgate.net

Lewis Acid Catalyzed Cyclizations for Thiophene Ring Closure

Lewis acid catalysis can be employed to facilitate the cyclization and closure of the thiophene ring. For instance, the treatment of thiophenes with m-chloroperbenzoic acid (m-CPBA) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can lead to the formation of thiophene S-monoxides. nih.govacs.org These intermediates can then undergo further reactions. While this specific example focuses on the functionalization of an existing thiophene, the principle of Lewis acid catalysis in promoting cyclization is a valuable tool in heterocyclic chemistry. nih.govacs.org A new synthetic route has also been developed for a substituted indane derivative using a Lewis acid-catalyzed modified Nazarov type cyclization, demonstrating the broad applicability of this approach in forming cyclic structures. rsc.org

| Strategy | Key Features | Example | Reference |

|---|---|---|---|

| Michael Addition/Intramolecular Cyclization | Access to dihydrothiophenes, stereoselective | Synthesis of trans-2-amino-4,5-disubstituted-4,5-dihydrothiophene-3-carbonitriles | nih.govacs.org |

| Reductive Cyclization | Formation of aminothiophenes from dithiolium salts | Synthesis of 2-nitro-3-aminothiophenes | researchgate.net |

| Lewis Acid Catalyzed Cyclization | Promotes ring closure, potential for stereocontrol | Oxidative cycloaddition of thiophenes using BF₃·Et₂O | nih.govacs.org |

Synthetic Pathways to Substituted this compound Derivatives

The inherent reactivity of the this compound core allows for the synthesis of a diverse range of substituted derivatives. These substitutions can be achieved either through the functionalization of the pre-formed thiophene ring or by constructing the ring with the desired substituents already in place.

Regioselective Functionalization of the Thiophene Ring System

Achieving regioselective functionalization of the thiophene ring in this compound is crucial for creating specific isomers with desired properties. The electron-donating amino group at the C5 position and the electron-withdrawing nitrile group at the C2 position direct the reactivity of the C3 and C4 positions.

One powerful strategy for regioselective functionalization is the chemo- and regioselective Br/Li exchange reaction. mdpi.comscispace.com This method allows for the introduction of various electrophiles at specific positions of a brominated thiophene precursor. For example, a multi-step synthesis starting from a dibrominated thiophene can lead to a specific polysubstituted thiophene derivative through controlled, sequential Br/Li exchanges at low temperatures, followed by quenching with different electrophiles like N,N-dimethylformamide (DMF). mdpi.comscispace.com

Another advanced approach involves directed C-H activation. nih.gov By employing a directing group that can be switched "on" or "off" based on the pH of the reaction medium, it is possible to achieve sequential C-H functionalization at different positions of the thiophene ring, providing access to 2,3,4- and 2,4,5-substituted thiophenes. nih.gov

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The this compound scaffold is an exceptionally useful building block for the synthesis of fused heterocyclic systems due to the presence of the reactive amino and nitrile functional groups. nih.gov These groups can participate in cyclization reactions to form a variety of bicyclic and polycyclic structures.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines. nih.govacs.org These fused systems, which are bioisosteres of purines, can be constructed by reacting 2-aminothiophene-3-carbonitriles with various reagents. nih.gov For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles can undergo a double Mannich-type cyclization with formaldehyde (B43269) and primary amines to yield hexahydrothieno[2,3-d]pyrimidines. nih.govacs.org Another route involves the reaction of 2-aminothiophene derivatives with reagents like acetic anhydride (B1165640) or benzoyl chloride. researchgate.net

Furthermore, this compound derivatives can be used to synthesize other fused systems such as:

Thieno[2,3-b]pyridines : These can be prepared through cyclization reactions involving the amino group and a suitable partner. researchgate.netmdpi.com

Thiazolo[3,2-a]pyrimidines : Reaction of the aminothiophene with appropriate reagents can lead to the formation of these complex heterocyclic structures. researchgate.net

Pyrazolo[3,4-d]thiophenes : These can be synthesized from appropriately substituted aminothiophene precursors.

Thieno[2,3-b]pyrroles : Reductive cyclization of derivatives obtained from the reaction of o-halonitrothiophenes with cyanoacetic esters can yield these fused pyrroles. researchgate.net

The versatility of this compound as a precursor in these cyclization reactions underscores its importance in synthetic and medicinal chemistry for generating novel and structurally diverse heterocyclic compounds.

Chemical Reactivity and Advanced Transformation Chemistry of 5 Aminothiophene 2 Carbonitrile

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group in 5-aminothiophene-2-carbonitrile is a key site for nucleophilic reactions, readily participating in acylation, condensation, and diazotization reactions. These transformations are fundamental for elongating the carbon chain and for the construction of fused heterocyclic systems.

Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, the acylation of similar 2-aminothiophenes has been demonstrated using reagents like acetic anhydride (B1165640). nih.gov In a typical procedure, heating the aminothiophene with excess acetic anhydride leads to the formation of the N-acetylated product. nih.gov This reaction is crucial for protecting the amino group or for introducing new functionalities.

Schiff Base Formation: The primary amino group undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is often carried out by heating the aminothiophene with the carbonyl compound in a suitable solvent, sometimes with catalytic amounts of acid. A study on the synthesis of Schiff bases from the isomeric 2-aminothiophene-3-carbonitrile (B183302) showed that microwave-assisted synthesis in ethylene (B1197577) glycol provides the corresponding imines in good yields (35-85%). nih.govnih.gov This method is noted for being environmentally friendly. nih.gov

Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the thiophene (B33073) ring. While direct examples for this compound are scarce in the reviewed literature, the diazotization of aminopyridines, a related heterocyclic amine, followed by a Sandmeyer-type reaction is a well-established method to introduce halogens. For example, 2-amino-5-bromopyridine (B118841) can be converted to its diazonium salt and subsequently to 2,5-dibromopyridine. heteroletters.org A similar reaction pathway could be envisaged for this compound to introduce functionalities at the C5 position.

Table 1: Examples of Reactions Involving the Amino Group

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Acylation | 3-Acetyl-2-aminothiophene | Acetic anhydride, reflux | N-(3-Acetyl-2-thienyl)acetamide | nih.gov |

| Schiff Base Formation | 2-Aminothiophene-3-carbonitrile | Various aldehydes, Ethylene glycol, Microwave irradiation | 2-(Arylidene)aminothiophene-3-carbonitriles | nih.govnih.gov |

| Diazotization/Halogenation | 2-Aminopyridine | 1. NaNO₂, HBr; 2. Br₂ | 2,5-Dibromopyridine | heteroletters.org |

Transformations of the Nitrile Functionality

The nitrile group at the C2 position is a valuable functional handle that can be transformed into other important groups such as amides, carboxylic acids, and primary amines through hydrolysis and reduction reactions.

Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Partial hydrolysis under milder conditions, for instance using hydrogen peroxide in an alkaline solution, can selectively produce the corresponding amide, 5-aminothiophene-2-carboxamide. wikipedia.org More vigorous hydrolysis with strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures typically leads to the formation of the carboxylic acid, 5-aminothiophene-2-carboxylic acid. sigmaaldrich.comorganic-chemistry.orgalfa-chemistry.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an aqueous workup. youtube.com This reaction converts this compound into 5-amino-2-(aminomethyl)thiophene. Catalytic hydrogenation, for example using Raney Nickel, is another effective method for nitrile reduction. masterorganicchemistry.com

Table 2: Representative Transformations of the Nitrile Group

| Reaction Type | Product Functional Group | Typical Reagents | General Product Structure | Reference(s) |

|---|---|---|---|---|

| Partial Hydrolysis | Amide | H₂O₂, NaOH (aq.) | 5-Aminothiophene-2-carboxamide | wikipedia.org |

| Full Hydrolysis | Carboxylic Acid | H₃O⁺, heat or NaOH, heat | 5-Aminothiophene-2-carboxylic acid | sigmaaldrich.comorganic-chemistry.org |

| Reduction | Primary Amine | 1. LiAlH₄; 2. H₂O or H₂, Raney Ni | 5-Amino-2-(aminomethyl)thiophene | youtube.commasterorganicchemistry.com |

Electrophilic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The directing effects of the activating amino group and the deactivating nitrile group will influence the regiochemical outcome of these reactions.

Halogenation: Bromination is a common electrophilic halogenation reaction. N-Bromosuccinimide (NBS) is an effective and regioselective reagent for the bromination of activated aromatic compounds, including thiophenes. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com For this compound, the position ortho to the strongly activating amino group (the C4 position) is the most likely site for electrophilic attack.

Nitration: Nitration of thiophene derivatives is typically achieved using a mixture of nitric acid and sulfuric acid. 001chemical.com However, due to the sensitivity of the aminothiophene system, milder conditions might be required. For instance, the nitration of N-(3-acetyl-4-methyl-2-thienyl)acetamide was successfully carried out at 0 °C using a mixture of nitric and sulfuric acid, yielding the 5-nitro derivative. nih.gov This suggests that after acetylation of the amino group in this compound, nitration would likely occur at the C4 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aldehydes. For this compound, formylation is expected to occur at the electron-rich C4 position.

Table 3: Common Electrophilic Substitution Reactions

| Reaction Type | Electrophile Source | Expected Product | Reference(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-aminothiophene-2-carbonitrile | organic-chemistry.orgresearchgate.net |

| Nitration | HNO₃ / H₂SO₄ | 5-Acetamido-4-nitrothiophene-2-carbonitrile (after N-acetylation) | nih.gov |

| Formylation | POCl₃ / DMF | 4-Formyl-5-aminothiophene-2-carbonitrile | wikipedia.orgorganic-chemistry.org |

Catalytic Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to diversify heterocyclic scaffolds. To utilize this compound in such reactions, it must first be converted into a suitable coupling partner, typically a halo-derivative or a boronic acid/ester.

Preparation of Coupling Precursors:

Halogenation: As discussed in section 3.3, electrophilic bromination with NBS can introduce a bromine atom, likely at the C4 position, to yield 4-bromo-5-aminothiophene-2-carbonitrile. This halothiophene is a key substrate for various cross-coupling reactions.

Borylation: Thiophene boronic acids or their pinacol (B44631) esters can be synthesized through several methods, including the reaction of a Grignard reagent (formed from a bromothiophene) with a borate (B1201080) ester like pinacolborane. escholarship.org This would provide a boronic ester derivative suitable for Suzuki coupling.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For example, 4-bromo-5-aminothiophene-2-carbonitrile could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃) to introduce diverse substituents at the C4 position. nih.govresearchgate.netgoogle.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov A 4-bromo-5-aminothiophene-2-carbonitrile substrate could be reacted with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. This reaction introduces an alkynyl group at the C4 position, further expanding the molecular complexity. nih.govresearchgate.net

Table 4: Overview of Catalytic Coupling Strategies

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki | 4-Bromo-5-aminothiophene-2-carbonitrile | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-5-aminothiophene-2-carbonitrile | nih.govgoogle.com |

| Suzuki | 5-Amino-4-(boronic ester)thiophene-2-carbonitrile | Aryl halide | Pd catalyst, Base | 4-Aryl-5-aminothiophene-2-carbonitrile | sigmaaldrich.comresearchgate.net |

| Sonogashira | 4-Bromo-5-aminothiophene-2-carbonitrile | Terminal alkyne | Pd catalyst, Cu(I), Base | 4-Alkynyl-5-aminothiophene-2-carbonitrile | organic-chemistry.orgnih.gov |

Computational Chemistry and Theoretical Investigations of 5 Aminothiophene 2 Carbonitrile

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

While the methodologies are well-established, their specific application to 5-Aminothiophene-2-carbonitrile and the resulting data—which would form the core of this article—are not present in the accessible scientific literature. This highlights a gap in the current body of research and suggests an opportunity for future computational studies to characterize this compound and unlock its potential in various scientific fields.

Computational Investigations into this compound Remain Limited

A comprehensive review of publicly available scientific literature reveals a notable absence of computational and theoretical studies focused specifically on the nonlinear optical (NLO) properties of the chemical compound this compound.

While the broader class of thiophene (B33073) derivatives has garnered significant interest for their potential in materials science and nonlinear optics, dedicated research into the specific electronic and NLO characteristics of this compound is not presently available. Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting and analyzing the molecular properties that give rise to NLO phenomena. Such studies typically involve the calculation of key parameters including dipole moments, polarizability, and first and second hyperpolarizabilities. These calculations provide fundamental insights into a molecule's response to an applied electric field, which is crucial for the design and development of new NLO materials.

The absence of this data means that a quantitative analysis of its NLO properties, including detailed research findings and data tables, cannot be provided at this time. Future computational studies would be necessary to elucidate the potential of this compound in the field of nonlinear optics. Such research would likely involve geometry optimization of the molecule followed by the calculation of its electronic and NLO properties using established theoretical models and basis sets.

Applications in Advanced Organic Synthesis and Functional Materials Science

Role as a Versatile Building Block for Complex Organic Molecular Architectures

The inherent reactivity of 5-aminothiophene-2-carbonitrile, stemming from its distinct functional groups, establishes it as a valuable synthon for constructing intricate organic molecules. The amino group serves as a potent nucleophile, while the nitrile group can participate in various cycloaddition and condensation reactions. This dual functionality allows for the strategic and controlled formation of new bonds and ring systems.

2-aminothiophene scaffolds are recognized as foundational starting points for a wide array of thiophene-containing heterocycles and complex polycyclic structures. acs.orgnih.gov Their utility is rooted in their synthetic accessibility and the diverse reactivity of the amino and nitrile functionalities. This allows chemists to build upon the thiophene (B33073) core, introducing new rings and functional groups to create molecules with tailored properties. The presence of both nucleophilic (amino) and electrophilic (nitrile) centers within the same molecule enables a variety of chemical transformations, making it a cornerstone for diversity-oriented synthesis.

Precursor for the Synthesis of Diverse Heterocyclic Systems

One of the most prominent applications of this compound and its analogs is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. acs.org These compounds are of significant interest due to their wide range of pharmacological and biological activities. nih.govsemanticscholar.org

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile (B183302) precursors is a well-established strategy. acs.orgnih.gov The reaction typically involves the condensation of the aminothiophene with a suitable one-carbon synthon, such as formamide (B127407) or orthoesters, which builds the pyrimidine (B1678525) ring onto the thiophene core. For instance, heating 2-aminothiophene-3-carboxamides with nitriles in the presence of an acid catalyst can yield the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

Another approach involves the S-alkylation of 2-alkoxy-4-thioxo-1H-pyrimidine-5-carbonitriles followed by a ring-closing reaction to form the thieno[2,3-d]pyrimidine skeleton. clockss.org These synthetic routes demonstrate the utility of the aminothiophene core as a scaffold for constructing more complex, fused heterocyclic systems. The specific substitution pattern on the starting aminothiophene can be varied to produce a library of diverse thienopyrimidine derivatives.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-Alkoxy-6-phenyl-4-thioxo-1H-pyrimidine-5-carbonitrile | Alkylating agent | 5-Amino-thieno[2,3-d]pyrimidine | 54-57% | clockss.org |

| 2-Aminothiophene-3-carboxamide derivative | Formamide | 3H-Thieno[2,3-d]pyrimidin-4-one | - | nih.gov |

| 2-Aminothiophene-3-carboxamide derivative | Chloroacetyl chloride | Acetamido derivative for further cyclization | - | semanticscholar.org |

Integration into Functional Materials for Advanced Applications

The electronic properties derived from the conjugated thiophene ring, combined with the versatile functional groups, make this compound an attractive component for the development of novel functional materials.

Development of Organic Luminescent Materials, Including Aggregation-Induced Emission (AIE) Active Compounds

Thiophene derivatives are integral to the design of advanced luminescent materials. scilit.com A particularly interesting phenomenon observed in some thiophene-based molecules is Aggregation-Induced Emission (AIE). nih.gov AIE is a photophysical process where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. nih.govacs.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

For example, tetrathienylethene, a molecule containing multiple thiophene rings, is a classic example of an AIE-active compound (AIEgen). nih.gov In dilute solutions, the thiophene rings can rotate freely, dissipating energy non-radiatively. However, in an aggregated state, these rotations are hindered, leading to strong fluorescence. nih.gov The core structure of this compound provides the fundamental thiophene unit that is a key component in many AIEgens, suggesting its potential as a building block for new AIE-active materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Components in Organic Photovoltaic Cells and Optoelectronic Devices

Thiophene-based conjugated polymers and small molecules are cornerstone materials in the field of organic electronics, particularly in organic photovoltaic (OPV) cells. acs.orgresearchgate.net These materials typically function as the electron donor component in the active layer of a solar cell, where they absorb sunlight to generate excitons (electron-hole pairs). mdpi.com The efficiency of these devices is highly dependent on the chemical structure of the donor material, which influences its light absorption, energy levels, and charge transport properties. researchgate.net

| Material Type | Application Area | Key Property/Function | References |

| Thiophene-based polymers (e.g., P3HT) | Organic Photovoltaic (OPV) Cells | Electron donor, light absorption, hole transport | researchgate.net, mdpi.com |

| Thiophene-containing organic semiconductors | Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer, light harvesting, electron injection | mdpi.com, demadrillegroup.com |

| 2-Aminothiophene derivatives | General Organic Electronics | Versatile building block for functional materials | acs.org, nih.gov |

Design of Organic Dyes and Chromophores with Color-Switching Capabilities

The extended π-conjugation of the thiophene ring system makes it an excellent scaffold for the construction of organic dyes and chromophores. This compound is a valuable precursor for creating azo dyes. nih.govresearchgate.net The synthesis involves diazotization of the amino group, followed by coupling with a suitable aromatic partner. unb.ca This process allows for the creation of a wide range of colored compounds with applications in textiles and printing.

Moreover, the electronic nature of the aminothiophene scaffold lends itself to the development of materials with tunable optical properties. There is significant interest in materials that can switch color in response to external stimuli such as light (photochromism) or an electric field (electrochromism). acs.orgnih.gov For instance, photochromic dyes based on naphthopyran have been synthesized incorporating a thiophene spacer. demadrillegroup.comnih.govnih.gov This thiophene unit can influence the absorption spectrum of the dye in both its colored and colorless states, demonstrating the principle of using thiophene derivatives to create advanced, color-switching molecules. demadrillegroup.comnih.gov

Exploration of Biological Potential and Mechanistic Investigations at the Molecular Level

Studies on Molecular Interactions with Biological Macromolecules and Pathways

Derivatives of the 2-aminothiophene scaffold, to which 5-Aminothiophene-2-carbonitrile belongs, have demonstrated a broad spectrum of biological properties. nih.gov These compounds are recognized for their potential as antiviral, antitubercular, antiproliferative, and antimicrobial agents, among other activities. nih.gov The versatility of the 2-aminothiophene motif allows it to serve as a foundational structure for the synthesis of various heterocyclic and polycyclic molecules with therapeutic potential. nih.gov

For instance, certain aminothiophene-carbonitrile derivatives have been investigated as potential drug candidates for Hepatitis B and C. uj.ac.za Molecular docking studies have shown that these compounds can exhibit strong binding affinity to the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus, suggesting a potential inhibitory role against the virus. uj.ac.za Similarly, derivatives have been identified as capsid assembly effectors for the Hepatitis B virus (HBV), potently inhibiting its replication by binding to the HBV core protein (Cp). nih.gov

In the context of leishmaniasis, 2-aminothiophene derivatives have shown effective and selective action against Leishmania amazonensis. nih.gov Docking studies suggest that these compounds may inhibit the activity of trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov Furthermore, research into thiophene (B33073) derivatives has revealed their potential as antimicrobial agents, with molecular docking studies targeting the S. aureus tyrosyl-tRNA synthetase protein to understand their binding affinities. researchgate.net

The following table summarizes the interaction of aminothiophene derivatives with various biological macromolecules:

| Derivative Class | Target Macromolecule | Biological Context |

| Aminothiophene-carbonitriles | RNA-dependent RNA polymerase (NS5B) | Hepatitis C |

| 5-Amino-3-methylthiophene-2,4-dicarboxamides | HBV core protein (Cp) | Hepatitis B |

| 2-Aminothiophenes | Trypanothione reductase (TryR) | Leishmaniasis |

| Thiophene derivatives | S. aureus tyrosyl-tRNA synthetase | Bacterial Infections |

Investigation of Cellular Pathway Modulation and Molecular Mechanisms (e.g., Apoptosis Induction)

The biological effects of this compound derivatives are often rooted in their ability to modulate specific cellular pathways. A significant mechanism of action observed for some of these compounds is the induction of apoptosis, or programmed cell death.

In studies against Leishmania amazonensis, selected 2-aminothiophene derivatives were found to induce apoptosis in the promastigote form of the parasite. nih.gov This was evidenced by the externalization of phosphatidylserine (B164497) and DNA fragmentation, classic hallmarks of apoptosis. nih.gov Furthermore, these compounds were observed to reduce the infection index in macrophages and modulate the production of key signaling molecules, including an increase in TNF-α, IL-12, and nitric oxide (NO) levels, suggesting an immunomodulatory effect that contributes to their antileishmanial activity. nih.gov

Certain 2-aminothiophene derivatives have also been identified as antiproliferative agents that can induce apoptosis in a dose-dependent manner in cancer cells. acs.org Notably, these compounds did not induce cell death in normal human peripheral blood mononuclear cells, indicating a degree of selectivity for cancer cells. acs.org Molecular docking studies have suggested that the inhibitory activity of these molecules on tubulin polymerization, by binding to the colchicine (B1669291) site, is a key mechanism behind their antiproliferative effects. acs.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For aminothiophene derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activity.

In the development of Hepatitis B virus capsid assembly effectors, SAR studies on 5-amino-3-methylthiophene-2,4-dicarboxamide led to the identification of analogues with potent inhibitory activity and good oral bioavailability. nih.gov These studies explored how different substituents on the thiophene ring affect the compound's ability to bind to the HBV core protein and inhibit viral replication. nih.gov

Similarly, in the context of antileishmanial drug design, SAR studies on 2-aminothiophene derivatives have helped to identify key structural features for activity. mdpi.com Research has shown that modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring, as well as bioisosteric replacement of sulfur with selenium, can significantly modulate the antileishmanial potential. mdpi.com For example, the nature of the substituent at the C-4 and C-5 positions was found to be important for activity against L. amazonensis. mdpi.com

The table below highlights key SAR findings for aminothiophene derivatives:

| Compound Series | Key Structural Features for Activity | Target/Disease |

| 5-Amino-3-methylthiophene-2,4-dicarboxamides | Modifications to enhance binding to HBV Cp | Hepatitis B |

| 2-Aminothiophene derivatives | Substituents at C-3, C-4, and C-5 positions; S/Se bioisosterism | Leishmaniasis |

Computational Prediction of Molecular Interactions within Biological Contexts (e.g., Ligand Binding Profiles)

Computational methods, particularly molecular docking and molecular dynamics simulations, play a pivotal role in predicting and understanding the interactions of small molecules like this compound with biological targets. These in silico approaches provide insights into binding affinities and modes, guiding the rational design of more potent and selective drug candidates.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various aminothiophene derivatives. For instance, the binding affinities of aminothiophene-carbonitrile derivatives to the RNA-dependent RNA polymerase of the hepatitis C virus were predicted using molecular docking, with favorable binding energy scores suggesting strong inhibitory potential. uj.ac.za Similarly, docking simulations have been used to study the interaction of thiophene derivatives with the S. aureus tyrosyl-tRNA synthetase protein and to understand the binding of antiproliferative 2-aminothiophene derivatives to the colchicine binding site of tubulin. researchgate.netacs.org

More advanced computational techniques are continuously being developed to improve the accuracy of protein-ligand binding affinity predictions. nih.govresearchgate.netnih.gov These methods, which can include the use of neural network potentials and the combination of evolutionary sequence conservation with 3D structure analysis, aim to provide a more dynamic and accurate picture of molecular interactions. nih.govplos.org Such computational tools are invaluable for screening large libraries of compounds and prioritizing candidates for further experimental validation.

The following table provides examples of computational methods applied to predict the biological interactions of aminothiophene derivatives:

| Computational Method | Application | Biological Target |

| Molecular Docking | Prediction of binding affinity and mode | HCV RNA-dependent RNA polymerase, Tubulin, S. aureus tyrosyl-tRNA synthetase |

| Molecular Dynamics | Simulation of dynamic interactions | Protein-ligand complexes |

| Neural Network Potentials | Enhanced prediction of binding affinity | General protein-ligand interactions |

| Combined Sequence and Structure Analysis | Identification of ligand binding sites | General protein functional sites |

Q & A

Basic: What are the common synthetic routes for 5-Aminothiophene-2-carbonitrile?

Methodological Answer:

The synthesis typically involves introducing the nitrile and amino groups onto a thiophene backbone. One approach uses cyanation of a halogenated thiophene precursor (e.g., 5-bromothiophene) via a palladium-catalyzed cross-coupling reaction. The amino group can be introduced via nucleophilic substitution or reductive amination. For example, starting with 5-nitrothiophene-2-carbonitrile, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine . Alternative routes include using Gewald reactions to construct the thiophene ring with pre-installed functional groups. Care must be taken to protect the amino group during nitrile formation if reactive intermediates are involved .

Basic: How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring structure, nitrile (C≡N) absence of protons, and amino group resonance (δ 5–6 ppm for NH₂ in DMSO-d₆) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 124.16 (C₅H₄N₂S) .

- Melting Point Analysis : Variability in reported values (e.g., 104–108°C for similar compounds) may arise from impurities or polymorphs; recrystallization in ethanol is recommended for purity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Store in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent oxidation. Keep away from strong acids/bases to avoid exothermic decomposition .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can the reactivity of the amino and nitrile groups be selectively manipulated?

Methodological Answer:

- Amino Group Reactivity : The -NH₂ group undergoes acylation (e.g., with acetyl chloride) or alkylation (e.g., methyl iodide in basic conditions). Use Boc (tert-butoxycarbonyl) protection during nitrile-involving reactions .

- Nitrile Group Reactivity : Reduce to amine (H₂/Raney Ni) or hydrolyze to carboxylic acid (H₂SO₄/H₂O). For cross-coupling (e.g., Suzuki), replace nitrile with boronic esters via transition-metal catalysis .

- Competing Reactions : Monitor pH to avoid unintended cyclization (e.g., forming thieno[3,2-d]pyrimidines under acidic conditions) .

Advanced: What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C, releasing HCN; avoid high-temperature reflux without inert atmosphere .

- pH Sensitivity : The amino group protonates in acidic media (pH <4), increasing solubility but risking nitrile hydrolysis. In basic conditions (pH >10), the compound may dimerize via nucleophilic attack .

- Light Sensitivity : Store in amber vials; UV exposure can degrade the thiophene ring, confirmed via HPLC monitoring .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Scaffold for Heterocycles : Serves as a precursor for fused-ring systems (e.g., thienopyridines) via cyclocondensation with ketones or aldehydes .

- Bioactivity Optimization : Derivatives exhibit antimicrobial and kinase inhibitory activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances binding to bacterial enzymes .

- SAR Studies : Modifying substituents on the thiophene ring alters pharmacokinetic properties; logP values are calculated via HPLC to predict blood-brain barrier penetration .

Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Methodological Answer:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities. Recrystallize from a polar aprotic solvent (e.g., DMF) for consistent results .

- Analytical Validation : Cross-validate NMR and mass spectra with computational tools (e.g., ACD/Labs or ChemDraw simulations) .

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) rigorously, as minor variations (e.g., trace moisture) can alter outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。